4-Formyl-1,3-dihydro-2H-imidazole-2-thione

Description

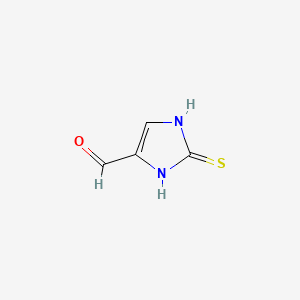

4-Formyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic thioamide derivative characterized by a five-membered imidazole ring with a formyl (-CHO) substituent at position 4 and a thione (-C=S) group at position 2. First synthesized by Conde et al. (1977), it is among the few simple organic derivatives of 1,3-dihydroimidazole-2-thione documented in the Cambridge Structural Database (CSD) . Its structure combines electron-withdrawing (formyl) and sulfur-containing functional groups, making it a versatile intermediate in coordination chemistry and organic synthesis. Notably, its asymmetric unit contains distinct molecular conformations stabilized by hydrogen bonding and π-interactions .

Properties

CAS No. |

13953-95-2 |

|---|---|

Molecular Formula |

C4H4N2OS |

Molecular Weight |

128.15 g/mol |

IUPAC Name |

2-sulfanylidene-1,3-dihydroimidazole-4-carbaldehyde |

InChI |

InChI=1S/C4H4N2OS/c7-2-3-1-5-4(8)6-3/h1-2H,(H2,5,6,8) |

InChI Key |

QSSPISQBGDMEQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=S)N1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole ring structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: 2-Thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.

Reduction: 2-Thiol-2,3-dihydro-1H-imidazole-4-carbaldehyde.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-Thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also participate in reactions with amino groups, leading to the formation of Schiff bases, which can further modulate biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 4-formyl-1,3-dihydro-2H-imidazole-2-thione and related imidazole-2-thione derivatives:

Comparative Physicochemical Data

- Hydrogen Bonding :

The 4-formyl derivative’s hydrogen-bonding network is less extensive than that of the 4-phenyl analog, which forms robust ribbons via N–H⋯S interactions . - Thermal Stability : Aliphatic-substituted derivatives (e.g., 4-ethyl-5-methyl) exhibit lower melting points (~55–57°C) compared to aromatic analogs (e.g., 4-phenyl, mp >180°C) due to reduced π-stacking .

Biological Activity

4-Formyl-1,3-dihydro-2H-imidazole-2-thione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, and discusses the mechanisms underlying these activities.

Chemical Structure and Properties

This compound features a thione group and an aldehyde functional group, contributing to its reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation and reduction, leading to derivatives that may exhibit different biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disk diffusion method demonstrated that the compound could inhibit bacterial growth effectively at concentrations as low as 1 mM .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mM |

| Escherichia coli | 1 mM |

| Proteus mirabilis | 0.8 mM |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve DNA intercalation and inhibition of topoisomerase II, which are critical for DNA replication and cell division .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | DNA intercalation, topoisomerase II inhibition |

| HCT116 | 20 | Induction of apoptosis |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes.

- Schiff Base Formation : The aldehyde group can react with amino groups in proteins, leading to the formation of Schiff bases that may modulate protein function.

- DNA Interaction : The compound's structure allows it to intercalate into DNA strands, disrupting replication processes and leading to cell death.

Case Studies

Several studies have explored the efficacy of derivatives of this compound. For instance, modifications to the imidazole ring have led to compounds with enhanced activity against resistant bacterial strains and improved anticancer properties .

A notable case involved a synthesized derivative that exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin against breast cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.